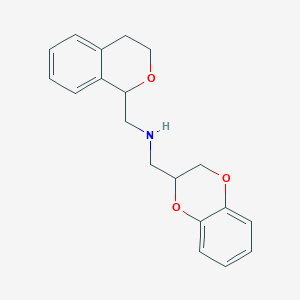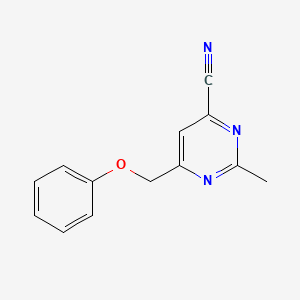
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a phenoxymethyl group at the 6-position, a methyl group at the 2-position, and a carbonitrile group at the 4-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with phenoxymethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with the phenoxymethyl group. The resulting intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Amino derivatives or other reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The compound’s interaction with molecular targets such as proteins or nucleic acids can modulate various cellular pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
2-Methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives:
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of the target compound.
Phenoxymethylpyrimidine derivatives: Similar compounds with variations in the substituents on the pyrimidine ring.
Pyrimidine-4-carbonitrile derivatives: Compounds with different substituents at the 2- and 6-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxymethyl group and a carbonitrile group on the pyrimidine ring makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2-methyl-6-(phenoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-10-15-11(8-14)7-12(16-10)9-17-13-5-3-2-4-6-13/h2-7H,9H2,1H3 |
Clave InChI |
TYYNEYBJRCYOEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)C#N)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)
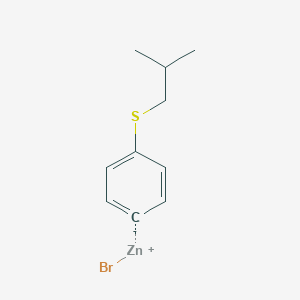
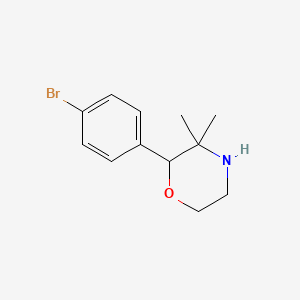
![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
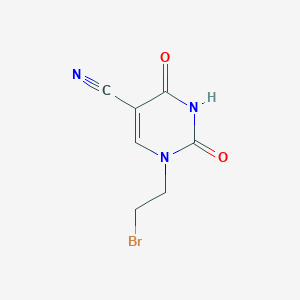
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
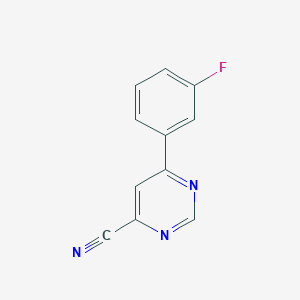

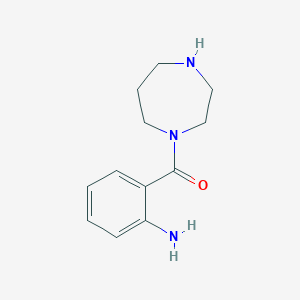
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)

